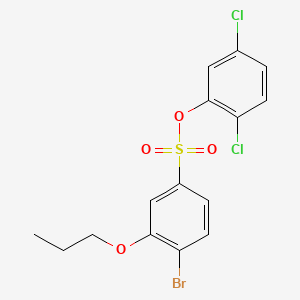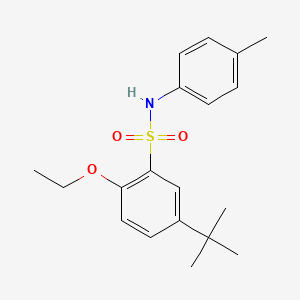
2,4-dichloro-N-(3-chloro-2-methylphenyl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dichloro-N-(3-chloro-2-methylphenyl)benzene-1-sulfonamide, also known as DCMS, is a chemical compound that has been widely used in scientific research. DCMS is a sulfonamide derivative that has been used as a reagent in the synthesis of various compounds. DCMS has also been used as a ligand in the preparation of metal complexes.
Mechanism of Action
2,4-dichloro-N-(3-chloro-2-methylphenyl)benzene-1-sulfonamide is a sulfonamide derivative that inhibits the activity of carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the conversion of carbon dioxide and water to bicarbonate and protons. 2,4-dichloro-N-(3-chloro-2-methylphenyl)benzene-1-sulfonamide inhibits this reaction by binding to the active site of carbonic anhydrase, thereby preventing the enzyme from functioning properly.
Biochemical and Physiological Effects:
2,4-dichloro-N-(3-chloro-2-methylphenyl)benzene-1-sulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells, including breast cancer cells and lung cancer cells. 2,4-dichloro-N-(3-chloro-2-methylphenyl)benzene-1-sulfonamide has also been shown to inhibit the activity of carbonic anhydrase in the eyes, which can lead to a decrease in intraocular pressure. In addition, 2,4-dichloro-N-(3-chloro-2-methylphenyl)benzene-1-sulfonamide has been shown to have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One advantage of using 2,4-dichloro-N-(3-chloro-2-methylphenyl)benzene-1-sulfonamide in lab experiments is that it is a relatively inexpensive reagent. 2,4-dichloro-N-(3-chloro-2-methylphenyl)benzene-1-sulfonamide is also readily available from commercial suppliers. However, one limitation of using 2,4-dichloro-N-(3-chloro-2-methylphenyl)benzene-1-sulfonamide is that it is a toxic compound and must be handled with care. In addition, 2,4-dichloro-N-(3-chloro-2-methylphenyl)benzene-1-sulfonamide can be difficult to purify, which can lead to impurities in the final product.
Future Directions
There are several future directions for the use of 2,4-dichloro-N-(3-chloro-2-methylphenyl)benzene-1-sulfonamide in scientific research. One direction is the development of new metal complexes using 2,4-dichloro-N-(3-chloro-2-methylphenyl)benzene-1-sulfonamide as a ligand. These metal complexes could have applications in catalysis and in the development of new materials. Another direction is the use of 2,4-dichloro-N-(3-chloro-2-methylphenyl)benzene-1-sulfonamide in the treatment of various diseases, such as cancer and glaucoma. Finally, 2,4-dichloro-N-(3-chloro-2-methylphenyl)benzene-1-sulfonamide could be used as a tool in the study of carbonic anhydrase and its role in various physiological processes.
Conclusion:
In conclusion, 2,4-dichloro-N-(3-chloro-2-methylphenyl)benzene-1-sulfonamide is a sulfonamide derivative that has been widely used in scientific research. 2,4-dichloro-N-(3-chloro-2-methylphenyl)benzene-1-sulfonamide has been used as a reagent in the synthesis of various compounds and as a ligand in the preparation of metal complexes. 2,4-dichloro-N-(3-chloro-2-methylphenyl)benzene-1-sulfonamide inhibits the activity of carbonic anhydrase and has been shown to have various biochemical and physiological effects. While there are advantages to using 2,4-dichloro-N-(3-chloro-2-methylphenyl)benzene-1-sulfonamide in lab experiments, care must be taken due to its toxic nature. There are several future directions for the use of 2,4-dichloro-N-(3-chloro-2-methylphenyl)benzene-1-sulfonamide in scientific research, including the development of new metal complexes and the treatment of various diseases.
Synthesis Methods
2,4-dichloro-N-(3-chloro-2-methylphenyl)benzene-1-sulfonamide can be synthesized through a multistep process. The first step involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with 3-chloro-2-methyl aniline in the presence of a base such as triethylamine. The resulting intermediate is then treated with ammonium hydroxide to produce 2,4-dichloro-N-(3-chloro-2-methylphenyl)benzene-1-sulfonamide.
Scientific Research Applications
2,4-dichloro-N-(3-chloro-2-methylphenyl)benzene-1-sulfonamide has been used in various scientific research applications. It has been used as a reagent in the synthesis of various compounds such as sulfonamides, sulfonate esters, and sulfonamidothioesters. 2,4-dichloro-N-(3-chloro-2-methylphenyl)benzene-1-sulfonamide has also been used as a ligand in the preparation of metal complexes. These metal complexes have been used in catalysis and in the development of new materials.
properties
IUPAC Name |
2,4-dichloro-N-(3-chloro-2-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl3NO2S/c1-8-10(15)3-2-4-12(8)17-20(18,19)13-6-5-9(14)7-11(13)16/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PISMCQZYVQPNRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl3NO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-(3-chloro-2-methylphenyl)benzene-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














